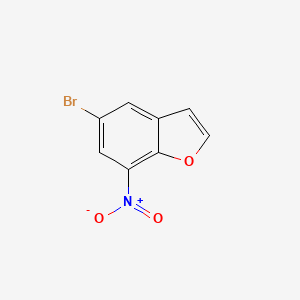

5-Bromo-7-nitrobenzofuran

Description

Significance of Benzofuran (B130515) Scaffolds in Advanced Chemical Research

Benzofuran and its derivatives are not merely chemical curiosities; they are integral components of numerous biologically active compounds. researchgate.netnih.gov Their presence in natural products has long been a source of inspiration for medicinal chemists. numberanalytics.comrsc.org The inherent structural features of the benzofuran nucleus contribute to a wide spectrum of pharmacological activities. divyarasayan.orgresearchgate.net This has established the benzofuran scaffold as a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. rsc.org

Beyond pharmaceuticals, benzofuran derivatives are also investigated for their potential in materials science, including applications in organic electronics. divyarasayan.orgrsc.org The planar and aromatic nature of the benzofuran system, combined with the ability to introduce a variety of substituents, allows for the fine-tuning of its electronic and photophysical properties. divyarasayan.org

Overview of Substituted Benzofuran Derivatives in Modern Synthetic Methodologies

The synthesis of substituted benzofurans is a well-explored yet continually evolving field in organic chemistry. mdpi.comresearchgate.net Over the decades, a multitude of synthetic strategies have been developed, broadly categorized into two main approaches: the construction of the furan (B31954) ring onto a pre-existing benzene (B151609) derivative or, conversely, the formation of the benzene ring onto a furan precursor. divyarasayan.org

Modern synthetic methods often employ transition-metal catalysis, which has enabled the development of highly efficient and selective reactions. mdpi.com Catalysts based on palladium, copper, and ruthenium have proven particularly effective in facilitating the key bond-forming steps required for benzofuran synthesis. mdpi.comresearchgate.net These methods offer advantages such as milder reaction conditions, greater functional group tolerance, and higher yields compared to classical approaches. researchgate.net Additionally, there is a growing emphasis on developing more sustainable and atom-economical synthetic routes. researchgate.net

Academic and Research Perspectives on Halogenated and Nitrated Benzofurans

The introduction of halogen and nitro groups onto the benzofuran scaffold has been a strategic focus in medicinal chemistry and synthetic design. rsc.orgmdpi.com Halogenation, the process of introducing one or more halogen atoms, has been shown to significantly influence the biological activity of benzofuran derivatives. nih.govmdpi.com The presence of halogens can enhance properties such as lipophilicity, which can improve cell membrane permeability, and can also lead to specific interactions with biological targets through halogen bonding. mdpi.com Research has shown that the position and nature of the halogen substituent can have a profound impact on the compound's activity. mdpi.com

Similarly, nitrated benzofurans are important intermediates in organic synthesis. The nitro group is a versatile functional group that can be readily transformed into other functionalities, such as amines, which are common in pharmacologically active molecules. ias.ac.in The synthesis of nitro-functionalized benzofurans, such as 5-nitrobenzofuran (B105749) derivatives, is a key area of research for the development of new therapeutic agents. cuestionesdefisioterapia.comgoogle.com The regioselective introduction of nitro and halogen groups onto the benzofuran ring remains a topic of interest for synthetic chemists. figshare.com

The specific compound, 5-Bromo-7-nitrobenzofuran, incorporates both a halogen (bromo) and a nitro group, making it a subject of interest for further chemical exploration and as a potential building block in the synthesis of more complex molecules.

Chemical Profile of this compound

| Property | Data |

| Molecular Formula | C8H4BrNO3 |

| Molecular Weight | 242.03 g/mol |

| CAS Number | 1010072-35-1 (for the ethyl ester derivative) |

Note: Data for the parent compound this compound may not be extensively reported; some data is inferred from related structures like its ethyl ester derivative. chemicalbook.com

Synthesis and Reactions

The synthesis of this compound and its derivatives typically involves multi-step sequences. One common strategy involves the nitration and bromination of a suitable benzofuran precursor. For instance, the synthesis of the related ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate involves the nitration of a benzofuran derivative. chemsrc.com

A general synthetic pathway could involve:

Preparation of a substituted phenol (B47542): Starting with a commercially available phenol.

Formation of the benzofuran core: This can be achieved through various cyclization reactions.

Nitration: Introduction of the nitro group at the 5-position.

Bromination: Introduction of the bromo group at the 7-position.

The reactivity of this compound is dictated by the presence of the bromo and nitro substituents on the benzene ring and the inherent reactivity of the benzofuran nucleus. The electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic substitution, while the bromine atom can participate in nucleophilic substitution or cross-coupling reactions. The furan ring can undergo its own set of reactions, although these may be influenced by the substituents on the benzene portion of the molecule.

Research Applications in Organic Synthesis

Halogenated and nitrated benzofurans like this compound are valuable intermediates in organic synthesis. The bromine atom can serve as a handle for introducing further complexity through reactions such as Suzuki, Heck, or Sonogashira cross-coupling, allowing for the formation of new carbon-carbon bonds. The nitro group can be reduced to an amino group, which can then be further functionalized. For example, 7-bromo-5-nitrobenzofuran-2-carboxylic acid has been used as a starting material in the synthesis of other complex heterocyclic compounds. google.com

Structure

3D Structure

Properties

Molecular Formula |

C8H4BrNO3 |

|---|---|

Molecular Weight |

242.03 g/mol |

IUPAC Name |

5-bromo-7-nitro-1-benzofuran |

InChI |

InChI=1S/C8H4BrNO3/c9-6-3-5-1-2-13-8(5)7(4-6)10(11)12/h1-4H |

InChI Key |

CABHADOSBTYWMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 Bromo 7 Nitrobenzofuran and Analogous Systems

De Novo Benzofuran (B130515) Ring Construction

The de novo synthesis of the benzofuran scaffold is a cornerstone of heterocyclic chemistry, providing versatile pathways to a wide array of substituted derivatives. These strategies involve building the fused furan (B31954) ring onto a benzene (B151609) precursor through various cyclization and annulation reactions.

Classical Cyclization and Annulation Reaction Pathways

Classical methods remain fundamental in constructing the benzofuran core. These pathways are broadly categorized by the type of catalyst or mediator—acid, base, or thermal conditions—that promotes the key ring-forming step.

Acid-catalyzed cyclization is a prevalent method for synthesizing benzofurans. These reactions typically involve the intramolecular dehydration of a suitably functionalized precursor, such as an α-aryloxycarbonyl compound or an acetal (B89532), to form the furan ring. rsc.org Polyphosphoric acid (PPA) and trifluoroacetic acid (TFA) are commonly employed catalysts. rsc.orgwuxiapptec.com

One notable approach is the cyclization of 2-hydroxy-1,4-diones, which, in the presence of TFA as a catalyst and an oxidant like N-bromosuccinimide (NBS), undergoes a cascade reaction to yield benzofuran derivatives in moderate to good yields. rsc.org Another strategy involves the PPA-catalyzed cyclization of acetal substrates. The mechanism proceeds through protonation under acidic conditions, followed by the elimination of an alcohol to form an oxonium ion intermediate. wuxiapptec.com The phenyl ring then acts as a nucleophile, attacking the oxonium ion to close the ring, followed by a second elimination step to yield the final benzofuran product. wuxiapptec.com

Table 1: Examples of Acid-Catalyzed Benzofuran Synthesis

| Starting Material | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Hydroxy-1,4-diones | TFA, NBS | Substituted Benzofurans | Moderate to Good | rsc.org |

| Acetal Substrate 1 | Polyphosphoric Acid (PPA) | Benzofuran Core 2a/2b Mixture | 1:5 ratio | wuxiapptec.com |

Note: This table presents generalized findings from research on analogous systems.

Base-mediated strategies provide an alternative and powerful route to the benzofuran nucleus. These methods often involve the intramolecular cyclization of precursors activated by the base. A common approach is the potassium carbonate-mediated intramolecular cyclization of 2,4-diyn-1-ols with dicarbonyl compounds, which proceeds through propargylation, cyclization, isomerization, and benzannulation. nih.gov

Another significant base-mediated pathway involves the ring opening of 3-aroylbenzofurans, followed by a Michael addition and subsequent deformylation and cyclization. nih.govacs.org Transition-metal-free approaches have also been developed, such as the potassium tert-butoxide-catalyzed intramolecular cyclization of substituted o-bromobenzylvinyl ketones. nih.gov

Table 2: Examples of Base-Mediated Benzofuran Synthesis

| Starting Material | Base/Reagents | Key Process | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-Diyn-1-ols and Dicarbonyls | K₂CO₃, BF₃·OEt₂ | Propargylation, Cyclization | Benzofuran Derivatives | 75-91% | nih.gov |

| 3-Aroylbenzofurans | Base | Ring Opening/Michael Addition | 3-(2-Arylbenzofuran-3-yl)propanoates | N/A | nih.govacs.org |

Note: This table presents generalized findings from research on analogous systems.

Condensation reactions coupled with decarboxylation offer another classical route. The Perkin rearrangement, for instance, can be adapted to produce benzofuran systems. A more direct method involves the Claisen condensation to form intermediate dicarbonyl compounds, which are then cyclized and decarboxylated upon heating to furnish the benzofuran scaffold. quimicaorganica.org

A modern approach involves the light-promoted dehydrative condensation of carbonyls with non-acidic methylenes, which has been successfully applied to the synthesis of benzofurans with broad functional group compatibility. rsc.org Additionally, the protodecarboxylation of heteroaromatic carboxylic acids, catalyzed by silver carbonate and acetic acid, provides a method for modifying benzofuran precursors. organic-chemistry.org

Regioselective Introduction of Bromo and Nitro Functionalities

To synthesize 5-Bromo-7-nitrobenzofuran, the bromo and nitro groups must be introduced with high regioselectivity. This can be achieved by starting with precursors already bearing these substituents or by functionalizing the benzofuran ring after its formation. The latter approach relies heavily on the principles of electrophilic aromatic substitution, where the inherent reactivity of the benzofuran ring and the directing effects of existing substituents guide the position of incoming electrophiles.

Electrophilic aromatic substitution (SEAr) is the primary method for introducing halogen and nitro groups onto an aromatic ring. wikipedia.org The reaction proceeds via a two-step mechanism: the electrophile attacks the π-system of the aromatic ring to form a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org

Halogenation: Aromatic halogenation with bromine or chlorine typically requires a Lewis acid catalyst, such as FeBr₃, FeCl₃, or AlCl₃. masterorganicchemistry.comlibretexts.org The catalyst polarizes the halogen molecule, making it a much stronger electrophile capable of attacking the aromatic ring. For benzofuran, bromination can be regioselective, with the position of substitution influenced by the reaction conditions and existing substituents. doi.org For example, the bromination of certain 1-(3-benzofuranyl)-2-phenylethanones occurs selectively on the phenyl ring rather than the benzofuran core, highlighting the importance of substrate structure in directing the reaction outcome. doi.org

Nitration: Aromatic nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. organicchemistrytutor.com Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. libretexts.org The regioselectivity of nitration on the benzofuran ring is dependent on the directing effects of the substituents already present. An electron-withdrawing group like a bromo substituent would generally direct the incoming nitro group to the meta position relative to itself, while also deactivating the ring towards substitution. The synthesis of 5-nitrobenzofuran (B105749) derivatives has been a subject of study, often as intermediates for pharmaceuticals. google.com The specific placement of a nitro group at the C7 position in the presence of a C5 bromine would depend on the complex interplay of these electronic effects.

Table 3: Reagents for Electrophilic Aromatic Substitution

| Reaction | Electrophile | Typical Reagents | Catalyst |

|---|---|---|---|

| Bromination | Br⁺ | Br₂ | FeBr₃ or AlBr₃ |

Note: This table outlines general reagents for electrophilic aromatic substitution on aromatic systems.

Nucleophilic Aromatic Substitution in Halonitrobenzofuran Systems

Nucleophilic aromatic substitution (SₙAr) is a critical reaction for modifying aromatic rings that are electron-deficient. This pathway is fundamentally different from electrophilic substitution and becomes particularly relevant for substrates like halonitrobenzofurans, where the ring is activated towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

The SₙAr reaction does not proceed via the Sₙ1 or Sₙ2 mechanisms common in aliphatic chemistry. wikipedia.orgck12.org The Sₙ2 backside attack is sterically hindered by the aromatic ring, and the Sₙ1 pathway is highly unfavorable due to the instability of the resulting aryl cation. wikipedia.org

Instead, the reaction follows a two-step addition-elimination mechanism:

Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing the leaving group (a halide in this context). This attack is perpendicular to the ring and leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com In this step, the aromaticity of the ring is temporarily lost. youtube.com

Elimination Step (Fast): The aromaticity is restored as the leaving group (halide ion) is expelled, and the C-X bond breaks. masterorganicchemistry.comyoutube.com

For an SₙAr reaction to occur, the aromatic ring must be rendered electron-poor, or "activated". libretexts.org This is typically achieved by the presence of strong electron-withdrawing groups (EWGs) on the ring. byjus.com The nitro group (–NO₂) is one of the most powerful and commonly encountered activating groups. wikipedia.orgbyjus.com

The activating effect of the nitro group is most pronounced when it is positioned ortho or para to the leaving group. libretexts.orgbyjus.com This is because the negative charge of the Meisenheimer complex, formed during the rate-determining addition step, can be delocalized onto the nitro group through resonance. youtube.com This delocalization significantly stabilizes the intermediate, lowers the activation energy, and thus accelerates the reaction. ck12.org

Transition Metal-Catalyzed Syntheses of Substituted Benzofurans

Beyond functionalizing a pre-existing benzofuran core, numerous methods focus on constructing the benzofuran ring itself using transition metal catalysts. These strategies offer powerful and versatile routes to a wide array of substituted benzofurans from simpler starting materials. nih.govacs.org These methods often involve intramolecular or intermolecular C–C and/or C–O bond-forming processes. nih.gov

Various transition metals have been employed to catalyze the synthesis of the benzofuran nucleus, with palladium, copper, rhodium, nickel, and ruthenium being prominent examples. acs.orgelsevier.com

| Catalyst System | Reaction Type | Starting Materials Example | Reference |

| Palladium (Pd) | Intramolecular Cyclization / Heck Reaction | o-Alkynylphenols / 2-Hydroxystyrenes and Iodobenzenes | nih.gov |

| Copper (Cu) | Intramolecular Cyclization | Iodophenols and Terminal Alkynes (Sonogashira coupling followed by cyclization) | acs.org |

| Rhodium (Rh) | C-H Alkenylation / Annulation | m-Hydroxybenzoic acids and Alkynes | acs.org |

| Nickel (Ni) | Intramolecular Nucleophilic Addition | ortho-Substituted Aryl Halides | acs.orgrsc.org |

| Ruthenium (Ru) | C-H Alkenylation / Oxygen-induced Annulation | m-Hydroxybenzoic acids and Alkynes | acs.org |

| Zinc (Zn) | Cyclization | Propargyl Alcohols and Phenols | researchgate.net |

These catalytic methods provide access to benzofuran scaffolds that can be further elaborated using the electrophilic or nucleophilic substitution strategies described previously to yield complex targets.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has become an indispensable tool in modern organic synthesis, offering a wide array of transformations for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions are characterized by their mild conditions, high functional group tolerance, and catalytic efficiency, making them highly suitable for the synthesis of complex molecules like substituted benzofurans. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryls. mdpi.com This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. In the context of benzofuran synthesis, the Suzuki-Miyaura reaction can be employed to introduce aryl substituents onto a pre-existing benzofuran core or to construct the benzofuran ring itself through a coupling and subsequent cyclization strategy. pjps.pknih.gov

For instance, 2-(4-bromophenyl)benzofuran can be coupled with various arylboronic acids in the presence of a palladium(II) catalyst and a base like potassium carbonate in an aqueous ethanol solution to yield 2-arylbenzo[b]furan derivatives. mdpi.com This methodology allows for the facile production of heterobiaryl compounds, which are significant architectural motifs in medicinal chemistry. mdpi.com

A one-pot strategy combining Suzuki-Miyaura coupling with an oxidative cyclization has also been developed for the synthesis of benzofurans. acs.org This approach demonstrates the versatility of palladium catalysis in tandem reaction sequences. Furthermore, a palladium-catalyzed carbonylative Suzuki coupling of methyl 2-(2-iodophenoxy)acetates with arylboronic acids provides a route to highly functionalized benzofuran derivatives. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling in Benzofuran Synthesis

| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-(4-Bromophenyl)benzofuran | Arylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 2-Arylbenzo[b]furan derivative | Good to Excellent | mdpi.com |

| Methyl 3-bromo-5-phenylbenzofuran-2-carboxylate | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Methyl 5-phenyl-3-(thiophen-2-yl)benzofuran-2-carboxylate | 89 | pjps.pk |

| Methyl 3-bromo-5-phenylbenzofuran-2-carboxylate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Methyl 3-(4-methoxyphenyl)-5-phenylbenzofuran-2-carboxylate | 85 | pjps.pk |

| Enamide | ortho-Substituted boronic acid | Pd(0) | - | - | Benzofuran derivative | 55-63 | acs.org |

The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. youtube.com It is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance. researchgate.net

In the synthesis of benzofuran analogs, the Sonogashira coupling is instrumental in preparing key ethynyl precursors. For example, the coupling of o-ethynylanilines with aryl iodides via a Sonogashira reaction can be the initial step in a one-pot protocol to generate 2,3-diarylindoles, which are structurally related to benzofurans. rsc.org A common catalytic system for this transformation involves a palladium source like PdCl₂(PPh₃)₂ and a copper co-catalyst such as CuI. nih.govacs.org

A one-pot sequential Sonogashira coupling has been developed for the synthesis of benzofurans, highlighting the efficiency of this method in tandem processes. dntb.gov.ua This strategy often involves an initial Sonogashira coupling followed by an intramolecular cyclization to form the benzofuran ring.

Table 2: Sonogashira Coupling in the Synthesis of Benzofuran Precursors and Analogs

| Aryl/Vinyl Halide | Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|---|

| Iodophenols | Terminal alkynes | (PPh₃)PdCl₂ | CuI | Triethylamine | Triethylamine | Benzofuran derivatives | nih.govacs.org |

| o-Ethynylanilines | Aryl iodides | Pd-catalyst | - | - | - | 2,3-Diarylindoles | rsc.org |

| 2-Phenyl-3-iodobenzofuran | Ethynylferrocene | Heterogeneous Pd catalyst | - | KOAc | DMF | 3-Alkynylbenzofuran | researchgate.net |

The intramolecular Heck reaction is a powerful and reliable palladium-catalyzed method for the construction of carbocyclic and heterocyclic ring systems. organicreactions.orgwikipedia.org This reaction involves the intramolecular coupling of an aryl or vinyl halide with an alkene moiety within the same molecule. wikipedia.org The versatility of the intramolecular Heck reaction allows for the formation of various ring sizes and the creation of congested tertiary and quaternary stereocenters. organicreactions.org

In the context of benzofuran synthesis, the intramolecular Heck reaction provides a direct route to the annulation of the furan ring onto a benzene core. This can be achieved through the cyclization of appropriately substituted aryl halides bearing an alkene side chain. The reaction proceeds under mild and nearly neutral conditions, ensuring high functional group tolerance. organicreactions.org

For example, the palladium-catalyzed cyclization of 2-haloaryl groups tethered to the enol ether moiety of cyclic vinylogous esters can deliver dihydrodibenzo[b,d]furan-1(2H)-ones. nih.govacs.org Furthermore, direct oxidative Heck cyclizations, also known as intramolecular Fujiwara-Moritani arylations, have been developed for the synthesis of functionalized benzofurans and dihydrobenzofurans. nih.gov Tandem reactions initiated by an intramolecular Heck cyclization can lead to the formation of multiple rings and allow for subsequent intermolecular couplings. organicreactions.org An enantioselective one-pot synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans has been developed utilizing a Heck-Matsuda reaction followed by carbonylation and/or an organotin transmetalation step. nih.gov

Table 3: Intramolecular Heck Reactions for Benzofuran Synthesis

| Substrate | Catalyst System | Key Features | Product Type | Reference |

|---|---|---|---|---|

| 2-Haloaryl tethered to cyclic vinylogous ester | Palladium catalyst | Heck reaction for C-C bond formation | Dihydrodibenzo[b,d]furan-1(2H)-ones | nih.govacs.org |

| Phenolic compounds | Pd(OAc)₂ / Ligand | Direct oxidative cyclization | Functionalized benzofurans | nih.gov |

| Arenediazonium tetrafluoroborates | Chiral N,N ligands | Enantioselective, one-pot | 3,3-Disubstituted-2,3-dihydrobenzofurans | nih.gov |

The Negishi and Kumada coupling reactions are powerful palladium- or nickel-catalyzed cross-coupling methods that utilize organozinc and organomagnesium reagents, respectively. youtube.com These reactions are highly effective for the formation of carbon-carbon bonds.

The Negishi coupling, in particular, has been applied to the synthesis of benzofuran-containing heterocyclic systems. An efficient one-pot methodology for the synthesis of benzofuropyridines and dibenzofurans involves a sequence of directed ortho-lithiation, zincation, and a Negishi cross-coupling reaction. researchgate.netsemanticscholar.orgnih.gov In this strategy, a fluoropyridine or fluoroarene is first lithiated and then transmetalated with a zinc salt to form an organozinc reagent. This intermediate then undergoes a Negishi cross-coupling with a 2-bromophenyl acetate, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form the benzofuran ring system. researchgate.netsemanticscholar.orgnih.gov This streamlined procedure allows for the facile assembly of a diverse set of fused benzofuro heterocycles from readily available starting materials. researchgate.netsemanticscholar.org

While less specifically documented for this compound in the provided context, the general applicability of Kumada coupling with Grignard reagents suggests its potential utility in the arylation or alkylation of suitable benzofuran precursors.

Table 4: Negishi Coupling for the Synthesis of Benzofuran Analogs

| Substrate 1 | Substrate 2 | Key Steps | Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| Fluoropyridines or Fluoroarenes | 2-Bromophenyl acetates | ortho-Lithiation, Zincation, Negishi cross-coupling, Intramolecular SNAr | Palladium-based | Benzofuropyridines and Dibenzofurans | researchgate.netsemanticscholar.orgnih.gov |

Palladium-catalyzed O-arylation is a valuable method for the formation of diaryl ethers and has been adapted for the synthesis of oxygen-containing heterocycles like benzofurans. This approach often involves the intramolecular coupling of a phenolic oxygen with an aryl halide.

A notable application is the palladium-catalyzed intramolecular O-arylation of enolates. acs.org This method allows for the direct conversion of 1-(2-haloaryl)ketones into the corresponding benzofurans. acs.org The reaction is typically catalyzed by a palladium source such as Pd₂(dba)₃ in combination with a suitable phosphine (B1218219) ligand like DPEphos. A base, such as cesium carbonate, is used to generate the enolate in situ. acs.org This strategy is effective for both cyclic and acyclic ketone substrates, providing access to a variety of substituted benzofuran systems. acs.org

A one-pot synthesis of benzofurans has also been developed based on a palladium-catalyzed enolate arylation with o-bromophenols. acs.orgnih.gov This process demonstrates broad substrate scope and provides differentially substituted benzofurans in moderate to excellent yields. acs.orgnih.gov Furthermore, palladium-catalyzed oxidative cyclization of O-aryl cyclic vinylogous esters represents another C-H functionalization strategy for the modular assembly of versatile benzofuran frameworks. nih.govacs.org

Table 5: Palladium-Mediated O-Arylation for Benzofuran Synthesis

| Substrate | Catalyst System | Base | Key Transformation | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-(2-Haloaryl)ketones | Pd₂(dba)₃ / DPEphos | Cs₂CO₃ | Intramolecular O-arylation of enolates | Substituted benzofurans | up to 95 | acs.org |

| Ketones and o-Bromophenols | Palladium catalyst / Ligand | K₃PO₄ | One-pot enolate arylation | Differentially substituted benzofurans | Moderate to excellent | acs.orgnih.gov |

| O-Aryl cyclic vinylogous esters | Pd(OAc)₂ | Ag₂CO₃ | Dehydrogenative intramolecular arylation | Benzofuran-fused cyclohexenones | up to 88 | nih.govacs.org |

Copper-Catalyzed Methodologies

Copper-catalyzed reactions have emerged as a cost-effective and powerful alternative to palladium-based systems for the synthesis of benzofurans. These methodologies often exhibit different reactivity and selectivity profiles, expanding the synthetic chemist's toolkit.

One prominent approach is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. rsc.org This one-pot procedure involves the sequential nucleophilic addition of a phenol (B47542) to an alkyne followed by an oxidative cyclization, using molecular oxygen as the oxidant. This method is applicable to a wide variety of phenols and alkynes. rsc.org

Copper catalysts have also been employed in domino or cascade reactions to construct the benzofuran scaffold. For instance, a copper-promoted hydration/annulation of 2-fluorophenylacetylene derivatives provides a route to benzofurans. nih.gov Another strategy involves the copper-catalyzed coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes. nih.gov

Furthermore, copper-catalyzed intramolecular dehydrogenative C-O coupling has been developed for the synthesis of fused benzofuran systems, such as benzothieno[3,2-b]benzofurans. rsc.org This reaction proceeds via a radical pathway initiated by a single electron transfer between the substrate's hydroxyl group and the copper catalyst. rsc.org A variety of copper sources can be utilized, including CuI, CuBr, and CuCl. nih.govacs.orgnih.gov

Table 6: Copper-Catalyzed Methodologies for Benzofuran Synthesis

| Reaction Type | Substrates | Catalyst | Key Features | Product Type | Reference |

|---|---|---|---|---|---|

| Aerobic Oxidative Cyclization | Phenols and Alkynes | Copper catalyst | One-pot, uses O₂ as oxidant | Polysubstituted benzofurans | rsc.org |

| Domino Hydration/Annulation | 2-Fluorophenylacetylene derivatives | CuI | Domino hydration and intramolecular annulation | Benzofuran derivatives | nih.gov |

| Coupling/Cyclization | Terminal alkynes and N-Tosylhydrazones | CuBr | Ligand-free | Substituted benzofurans | nih.gov |

| Intramolecular Dehydrogenative C-O Coupling | 2-(Benzo[b]thiophen-2-yl)phenol derivatives | Copper catalyst | Radical pathway | Benzothieno[3,2-b]benzofurans | rsc.org |

| One-pot Synthesis | o-Hydroxy aldehydes, amines, and alkynes | CuI | Green, deep eutectic solvent | Amino-substituted benzofurans | nih.govacs.org |

Hydration/Annulation Pathways

A significant strategy for the synthesis of the benzofuran core involves the hydration and subsequent annulation of appropriately substituted precursors. One such method is the copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives. This approach provides a pathway to various substituted benzofurans. nih.gov The reaction is catalyzed by copper(I) iodide with a base such as potassium hydroxide or sodium sulfide nonahydrate, typically conducted at temperatures ranging from 60–80 °C, affording the products in moderate to good yields. nih.gov

The proposed mechanism for this transformation begins with the nucleophilic substitution of the fluorine atom in the 2-fluorophenylacetylene derivative by a hydroxide ion, leading to an unstable 2-alkynylphenol intermediate. nih.gov This intermediate then forms a potassium phenolate, which coordinates with the copper(I) catalyst. Subsequent intramolecular addition to the carbon-carbon triple bond forms a copper complex, which upon protonolysis, yields the benzofuran product and regenerates the catalyst. nih.gov This method is tolerant of various functional groups, allowing for the synthesis of a range of substituted benzofurans. nih.gov

One-Pot Strategies for Benzofuran Derivatization

One-pot syntheses offer an efficient approach to complex molecules by combining multiple reaction steps in a single reaction vessel, thereby avoiding the isolation of intermediates. A notable one-pot process for the synthesis of 2-benzylbenzofuran derivatives starts from nitroalkene precursors. researchgate.net In this method, the nitroalkenes are first treated with Grignard reagents, followed by a Nef reaction and an acid-mediated cyclization to yield 3-substituted 2-benzylbenzofurans. researchgate.net

Another versatile one-pot strategy involves the heteroannulation of benzoquinones. dtu.dk This method allows for the synthesis of various benzofuran and furanylidene-benzofuran systems under acidic conditions without the need for a coupling reagent. dtu.dk

Iron(III)-Catalyzed Intramolecular Cyclizations

Iron(III) chloride (FeCl₃) has been demonstrated as an effective catalyst for various intramolecular cyclization reactions leading to the formation of heterocyclic compounds. For instance, FeCl₃ promotes the tandem Prins and Friedel-Crafts cyclization of substituted (E/Z)-6-phenylhex-3-en-1-ol with a variety of aldehydes, yielding polycyclic structures with high diastereoselectivity. nih.gov

Furthermore, FeCl₃ can catalyze the intramolecular oxidative cyclization of stilbene (B7821643) derivatives to form phenanthrenes. researchgate.net In the context of benzofuran synthesis, iron catalysis is relevant in the cyclization of 2-organochalcogen-3-alkynylthiophenes, promoted by a combination of FeCl₃ and diorganyl dichalcogenides, to produce chalcogenophene[2,3-b]thiophenes. rsc.org These examples highlight the utility of iron(III) catalysts in constructing complex ring systems through intramolecular cyclization pathways.

Platinum-Catalyzed Ring Closure and Carboalkoxylation

Platinum catalysts are effective in mediating ring closure and carboalkoxylation reactions to form heterocyclic systems. While specific examples for the synthesis of this compound are not detailed in the provided search results, the general principles of platinum catalysis in carbonylation reactions are well-established and applicable to the synthesis of various heterocyclic compounds. These reactions typically involve the activation of substrates by a platinum complex, followed by the insertion of carbon monoxide and subsequent ring closure.

Ruthenium-Catalyzed C-N Bond Activation Approaches

Ruthenium catalysts have emerged as powerful tools for C-H activation and annulation reactions, providing efficient routes to complex heterocyclic structures. For instance, ruthenium(II)-catalyzed C-H activation and [4+2] annulation of aromatic hydroxamic acid esters with allylic amides can produce a wide variety of aminomethyl isoquinolinones. rsc.org

In the context of benzofuran synthesis, ruthenium-catalyzed reactions are particularly relevant. For example, the peri-alkynylation of naphthols can be achieved with high regioselectivity using [RuCl₂(p-cymene)]₂ as a catalyst. acs.org This reaction proceeds through metalation, insertion of the alkyne, and subsequent elimination. acs.org Similarly, the ortho-alkynylation of benzoic acids can be accomplished under similar conditions. acs.org These methods demonstrate the potential of ruthenium catalysis for the synthesis of highly substituted aromatic and heterocyclic compounds through C-H activation pathways.

Reactions Utilizing Polyfunctional Magnesium and Zinc Reagents

Grignard reagents, which are organomagnesium compounds, are versatile reagents in organic synthesis, acting as potent nucleophiles and strong bases. mnstate.eduadichemistry.com Their utility extends to the synthesis of substituted benzofurans. For example, 3-substituted 2-benzylbenzofurans can be prepared from nitroalkenes through a one-pot process involving the reaction with Grignard reagents, followed by a Nef reaction and acid-mediated cyclization. researchgate.net

The general reactivity of Grignard reagents includes addition to a wide range of electrophiles such as aldehydes, ketones, and esters to form alcohols, and reaction with carbon dioxide to yield carboxylic acids. masterorganicchemistry.com The formation of the Grignard reagent itself is a critical step, involving the reaction of an organic halide with magnesium metal under anhydrous conditions. mnstate.eduadichemistry.com

Cross-Coupling with Triarylbismuths

Palladium-catalyzed cross-coupling reactions represent a powerful method for the formation of carbon-carbon bonds. The use of triarylbismuth reagents in these reactions has gained attention due to their atom-economic nature, as they can potentially transfer all three aryl groups. A significant application of this methodology is the regio- and chemoselective cross-coupling of 2,3-dibromobenzofurans with triarylbismuths. beilstein-journals.org

This reaction has been successfully applied to the synthesis of 2,3-diaryl- and 2,3,5-triarylbenzofurans in high yields. beilstein-journals.org Of particular relevance is the coupling of 2,3-dibromo-5-nitrobenzofuran with various triarylbismuth reagents, which furnishes the corresponding 2-aryl-3-bromo-5-nitrobenzofurans in good yields (76–88%). beilstein-journals.org The reaction is typically catalyzed by a palladium(II) acetate/triphenylphosphine system with cesium carbonate as the base in N-methyl-2-pyrrolidone (NMP) at 90 °C. beilstein-journals.org

Below is a table summarizing the results of the palladium-catalyzed mono-arylation of 2,3-dibromo-5-nitrobenzofuran with different triarylbismuth reagents. beilstein-journals.org

| Entry | Triarylbismuth Reagent | Product | Yield (%) |

| 1 | Tri(p-tolyl)bismuth | 2-(p-tolyl)-3-bromo-5-nitrobenzofuran | 88 |

| 2 | Tri(p-anisyl)bismuth | 2-(p-anisyl)-3-bromo-5-nitrobenzofuran | 85 |

| 3 | Triphenylbismuth | 2-phenyl-3-bromo-5-nitrobenzofuran | 76 |

This methodology demonstrates a highly efficient and selective route to functionalized nitrobenzofurans, which are valuable intermediates for further chemical transformations. beilstein-journals.org

Multi-Component and Domino Reaction Sequences

Multi-component and domino (or cascade) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules like substituted benzofurans in a single operation. These processes minimize waste and reduce the number of synthetic steps by combining several transformations in one pot, often creating multiple chemical bonds sequentially.

Cascade reactions are instrumental in building the benzofuran core. These reactions can be initiated through various mechanisms, including transition-metal catalysis and metal-free conditions.

One notable approach involves the palladium-catalyzed direct C-H bond functionalization. In this method, phenols react with bromoalkynes to generate (Z)-2-bromovinyl phenyl ether intermediates. These intermediates then undergo an intramolecular cyclization to afford 2-substituted benzofurans in good yields organic-chemistry.org. Another powerful strategy is the Lewis acid-promoted Domino reaction. For instance, boron trifluoride diethyl etherate can catalyze the reaction between 2,4-diyn-1-ols and dicarbonyl compounds. This sequence proceeds through propargylation, intramolecular cyclization, isomerization, and finally benzannulation to yield highly functionalized benzofuran derivatives nih.gov.

Metal-free cascade reactions have also been developed. An iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes, using a catalytic amount of (diacetoxyiodo)benzene, provides an alternative route to 2-arylbenzofurans nih.gov.

One-pot syntheses are a cornerstone of efficient organic chemistry, enabling the formation of benzofurans from simple starting materials without the need to isolate intermediates. A prominent one-pot method involves the Sonogashira coupling of halogenated phenols with terminal alkynes, followed by an in-situ cyclization. This procedure has been successfully applied to the synthesis of biologically relevant benzofurans, including the natural product dehydrotremetone. The process typically involves the protection of the phenol (e.g., via acetylation), followed by the palladium-copper catalyzed cross-coupling and subsequent base-mediated deprotection and ring closure.

Another direct one-pot method involves the reaction of phenols with α-haloketones. This transformation, which combines a Friedel–Crafts-like alkylation with an intramolecular cyclodehydration, can be effectively promoted by titanium tetrachloride to regioselectively form a variety of benzofuran derivatives researchgate.net.

| Starting Materials | Catalyst/Reagent | Product Type | Reference |

| Halogenated Phenols, Terminal Alkynes | Pd(OAc)₂, CuI, P(tBu)₃·HBF₄ | 2-Substituted Benzofurans | google.com |

| Phenols, α-Haloketones | Titanium Tetrachloride | 2-Alkyl Benzofurans | researchgate.net |

| 2-Chlorophenols, Alkynes | Pd catalyst, Hydroxyterphenylphosphine ligand | Substituted Benzofurans | organic-chemistry.org |

Precursor Synthesis and Transformations Relevant to this compound

The synthesis of a specifically substituted compound like this compound often requires the preparation of key intermediates that already contain the necessary functional groups or can be readily converted to them.

The synthesis of derivatives from the benzofuran core is a common strategy. 5-Nitrobenzofuran-2-carboxylic acid is a known and commercially available compound that serves as a vital precursor sigmaaldrich.comnih.gov. This carboxylic acid can be converted into a more reactive species, the corresponding 5-Nitrobenzofuran-2-carbonyl azide (B81097) , for further functionalization.

The conversion of carboxylic acids to acyl azides is a well-established transformation in organic synthesis. A mild and efficient one-pot method involves treating the carboxylic acid with trichloroacetonitrile, triphenylphosphine, and sodium azide at room temperature organic-chemistry.org. This direct conversion avoids the need for harsh conditions or the formation of an intermediate acyl chloride.

Once formed, the acyl azide is a versatile intermediate. It can undergo a Curtius rearrangement upon heating to form an isocyanate, which can then be trapped by various nucleophiles (like alcohols or amines) to form carbamates or ureas, respectively. This pathway is a key method for introducing nitrogen-based functional groups at the 2-position of the benzofuran ring wikipedia.orgorganic-chemistry.org.

General Transformation of Carboxylic Acid to Acyl Azide:

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| R-COOH | Cl₃CCN, Ph₃P, NaN₃ | R-CON₃ | Mild, one-pot, room temperature |

Functionalized Brominated Phenol Intermediates

The construction of the this compound scaffold can be envisioned to start from a suitably substituted phenol. A plausible precursor would be a 2-bromo-4-nitrophenol or a related isomer. General methods for benzofuran synthesis, such as the reaction of a phenol with an α-haloacetate followed by cyclization, can be applied google.com. For example, reacting a substituted phenol with ethyl chloroacetate in the presence of a base would yield a phenoxyacetate intermediate, which can then be cyclized under acidic or basic conditions to form the benzofuran ring. The specific substitution pattern of the final product is dictated by the starting phenol.

Dibrominated benzofurans are highly valuable precursors for creating complex, multi-substituted derivatives through selective functionalization of the carbon-bromine bonds. The differential reactivity of bromine atoms at various positions on the benzofuran ring allows for sequential or site-selective cross-coupling reactions beilstein-journals.org.

For a hypothetical precursor like 5,7-dibromobenzofuran , modern palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, Negishi, or Kumada reactions could be employed to selectively replace one of the bromine atoms beilstein-journals.org. The selectivity of these reactions often depends on the specific catalyst, ligands, and reaction conditions used. For instance, the bromine at the C2 position of 2,3-dibromobenzofuran is known to be more reactive in certain palladium-catalyzed couplings than the bromine at the C3 position, allowing for the selective introduction of an aryl group at C2 while leaving the C3 bromine available for a subsequent, different transformation beilstein-journals.org. This principle of selective reactivity would allow for the stepwise introduction of different functional groups onto a dibromobenzofuran scaffold, providing a strategic route to asymmetrically substituted products.

Examples of Selective Cross-Coupling on Brominated Benzofurans:

| Substrate | Reaction Type | Position Selectivity | Reference |

|---|---|---|---|

| 2,3-Dibromobenzofuran | Suzuki-Miyaura | C2 over C3 | beilstein-journals.org |

| 2,3-Dibromobenzofuran | Sonogashira | C2 over C3 | beilstein-journals.org |

Reaction Pathways and Mechanistic Investigations of 5 Bromo 7 Nitrobenzofuran Reactivity

Electrophilic Reactivity Profiles of the Benzofuran (B130515) Core

The benzofuran ring system, while aromatic, exhibits distinct reactivity patterns compared to benzene (B151609), arising from the influence of the fused furan (B31954) ring. Electrophilic attack is a fundamental reaction class for aromatic compounds, and its course in substituted benzofurans is dictated by a combination of the inherent properties of the heterocyclic core and the electronic effects of the substituents.

Regiochemical Considerations in Electrophilic Substitution

Electrophilic substitution on the unsubstituted benzofuran ring preferentially occurs at the 2-position. echemi.comstackexchange.com This regioselectivity is attributed to the superior stability of the cationic intermediate, the sigma complex, formed upon electrophilic attack at this position. The positive charge in the intermediate formed by attack at C2 can be effectively delocalized over the benzene ring, akin to a benzyl (B1604629) carbocation, conferring significant stabilization. echemi.comstackexchange.com

In contrast, attack at the 3-position leads to a sigma complex where the positive charge can be stabilized by the lone pair of electrons on the adjacent oxygen atom. echemi.comstackexchange.com However, due to the higher electronegativity of oxygen compared to nitrogen (in the analogous indole (B1671886) system), this resonance stabilization is less effective. echemi.comstackexchange.com Consequently, the pathway involving attack at the 2-position is generally favored.

For 5-Bromo-7-nitrobenzofuran, the situation is more complex. The existing bromo and nitro substituents on the benzene ring will influence the electrophilicity of the entire molecule. However, electrophilic attack is still most likely to occur on the furan ring, as the benzene ring is strongly deactivated by the electron-withdrawing nitro group. The precise regiochemical outcome of electrophilic substitution on this compound would require specific experimental investigation, as the directing effects of the substituents on the benzene ring could subtly influence the reactivity of the furan moiety.

Electronic Effects of Bromo and Nitro Substituents on Aromatic Reactivity

The presence of a bromine atom at the 5-position and a nitro group at the 7-position profoundly influences the electronic landscape of the benzofuran core. Both substituents are electron-withdrawing, albeit through different mechanisms, and thus deactivate the aromatic system towards electrophilic attack.

The bromo group exerts a dual electronic effect:

Inductive Effect (-I): Due to its electronegativity, bromine withdraws electron density from the aromatic ring through the sigma bond network. This effect is deactivating.

Mesomeric Effect (+M): The lone pairs on the bromine atom can be delocalized into the aromatic pi-system, donating electron density. This effect is activating and directs incoming electrophiles to the ortho and para positions relative to the bromine.

The nitro group is a powerful deactivating group, exerting strong electron-withdrawing effects through both inductive and mesomeric mechanisms:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms leads to strong withdrawal of electron density through the sigma framework.

Mesomeric Effect (-M): The nitro group can withdraw electron density from the pi-system of the aromatic ring through resonance, creating significant positive charge on the ring.

Nucleophilic Reactivity and Substitution Dynamics

The presence of strong electron-withdrawing groups, particularly the nitro group, dramatically alters the reactivity profile of the benzofuran system, making it susceptible to nucleophilic attack. This is a key feature of the chemistry of this compound.

Nucleophilic Aromatic Substitution (SNAr) at Halogenated and Nitrated Positions

Nucleophilic aromatic substitution (SNAr) is a plausible and important reaction pathway for this compound. The SNAr mechanism typically requires an activated aromatic ring, a good leaving group, and a strong nucleophile. In this molecule:

Activation: The potent electron-withdrawing nitro group at the 7-position, ortho and para to the potential leaving groups (bromo at C5 and potentially the nitro group itself), strongly activates the ring for nucleophilic attack. This activation is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. mdpi.com

Leaving Group: The bromine atom at the 5-position is a good leaving group. In some cases, the nitro group itself can be displaced by a nucleophile, particularly when activated by other substituents.

Therefore, nucleophilic attack is anticipated to occur at the positions bearing the bromo and nitro groups. The relative reactivity of these two sites would depend on the specific nucleophile and reaction conditions.

Mechanistic Studies of Nitro-Activated Nucleophilic Attack

The mechanism of SNAr reactions is a two-step process:

Addition of the nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The negative charge in this complex is delocalized over the aromatic ring and, crucially, onto the electron-withdrawing nitro group. The stability of this intermediate is a key factor in determining the reaction rate.

Departure of the leaving group: The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored. This step is typically fast.

For this compound, nucleophilic attack at C5 would lead to a Meisenheimer complex where the negative charge is delocalized onto the nitro group at C7. Similarly, attack at C7 would also result in a stabilized intermediate. The specific pathway and the structure of the resulting products would be a subject of detailed mechanistic studies.

Kinetic and Thermodynamic Aspects of Nucleophilic Reactions

The kinetics of SNAr reactions are influenced by several factors:

Nature of the Nucleophile: Stronger nucleophiles generally lead to faster reaction rates.

Solvent: Polar aprotic solvents are often used for SNAr reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Electronic Effects of Substituents: The rate of SNAr is highly sensitive to the nature and position of the electron-withdrawing groups. The strong activation provided by the nitro group in this compound is expected to result in favorable reaction kinetics for nucleophilic substitution.

Oxidative Transformations of the Benzofuran System

While specific oxidative studies on this compound are not extensively documented, the behavior of substituted benzofurans under oxidative conditions provides insight into potential transformations. The furan moiety is generally susceptible to oxidation, which can lead to ring-opening or rearrangement products.

Biomimetic oxidation studies on benzofuran and its methylated derivatives using catalysts like Mn(III) porphyrins with hydrogen peroxide have shown that the primary step is the epoxidation of the furan ring's double bond. mdpi.com These epoxides are reactive intermediates that can undergo further transformations. Depending on the reaction conditions and the substitution pattern, these pathways can lead to various products mdpi.com:

Ring-opening: Decarboxylation of the epoxide intermediate can yield salicylaldehyde (B1680747) or its derivatives. For instance, the oxidation of 3-methylbenzofuran (B1293835) can produce 2'-hydroxyacetophenone. mdpi.com

Rearrangement: The epoxide can rearrange to form benzofuranones (lactones) through a 1,2-alkyl migration. mdpi.com

Another oxidative approach involves the use of Mn(III)/Co(II) catalysts in an oxygen atmosphere, which can induce oxidative ring-opening of a furan ring to form a 1,4-dicarbonyl moiety. rsc.org For nitro-substituted benzofuran systems, powerful oxidizing agents can lead to the complete degradation of the heterocyclic ring. For example, the oxidation of 4-nitrobenzofuroxan with monoperoxosulphuric acid results in the formation of 1,2,3-trinitrobenzene, indicating the cleavage of the furoxan ring. rsc.org Given the strong deactivating effect of the nitro group on the benzene ring of this compound, oxidative attack would likely be directed at the furan ring, potentially leading to similar ring-opened products.

| Precursor | Oxidant/Catalyst | Major Product(s) | Reference |

| Benzofuran | H₂O₂ / Mn(III) porphyrin | Salicylaldehyde | mdpi.com |

| 3-Methylbenzofuran | H₂O₂ / Mn(III) porphyrin | 3-Methylbenzofuran-2(3H)-one, 2'-Hydroxyacetophenone | mdpi.com |

| 2-Substituted Furans | O₂ / Mn(III)/Co(II) | 1,4-Dicarbonyl compounds | rsc.org |

| 4-Nitrobenzofuroxan | Monoperoxosulphuric acid | 1,2,3-Trinitrobenzene | rsc.org |

Reductive Transformations of this compound

The presence of a nitro group makes this compound particularly amenable to reductive transformations. The selective reduction of the nitro group to an amino group is a common and synthetically valuable reaction, as it provides a handle for further functionalization.

Research has demonstrated the highly chemoselective reduction of nitroarenes in the presence of other reducible functional groups, such as esters. d-nb.info For example, ethyl 5-nitrobenzofuran-2-carboxylate can be efficiently reduced to its corresponding amino derivative using a NaBH₄-FeCl₂ system, highlighting the feasibility of selectively targeting the nitro group on a benzofuran core. d-nb.info Other catalytic systems, such as NaBH₄ in the presence of Ni(PPh₃)₄ complexes, have also been developed for the selective reduction of nitroaromatic compounds to their amines. jsynthchem.com

Catalytic hydrogenation is another key reductive method. While often used for nitro group reduction, it can also affect the furan ring. In the presence of a Palladium on carbon (Pd/C) catalyst, the α,β-unsaturated double bond within the furanoid ring of 2,3-disubstituted benzofurans can be hydrogenated to yield the corresponding 2,3-dihydrobenzofurans. nih.gov The selectivity between reducing the nitro group versus the furan ring would depend heavily on the chosen catalyst and reaction conditions. For a molecule like this compound, mild conditions would likely favor the reduction of the highly susceptible nitro group.

| Substrate Type | Reagent/Catalyst | Transformation | Reference |

| Ester-substituted Nitrobenzofuran | NaBH₄-FeCl₂ | Selective reduction of -NO₂ to -NH₂ | d-nb.info |

| Nitroaromatic Compounds | NaBH₄ / Ni(PPh₃)₄ | Selective reduction of -NO₂ to -NH₂ | jsynthchem.com |

| 2,3-Disubstituted Benzofurans | H₂ / Pd/C | Hydrogenation of furan C=C double bond | nih.gov |

Rearrangement Reactions Involving Substituted Benzofurans

Rearrangement reactions provide powerful pathways for the synthesis and structural modification of substituted benzofurans. One of the most prominent is the researchgate.netresearchgate.net-sigmatropic rearrangement. researchgate.netorganic-chemistry.orgrsc.orgnih.gov This pericyclic reaction has been exploited in various synthetic strategies. For instance, treatment of O-phenyloximes with trifluoroacetic anhydride (B1165640) (TFAA) can trigger a researchgate.netresearchgate.net-sigmatropic rearrangement, which is followed by cyclization to form dihydrobenzofurans or benzofurans under mild conditions. rsc.orgnih.gov

A novel and unusual rearrangement involves a charge-accelerated researchgate.netresearchgate.net-sigmatropic reaction followed by substituent migration. tus.ac.jprsc.org In this process, reacting 2,6-disubstituted phenols with alkynyl sulfoxides leads to the formation of a benzofuran ring, which then triggers the migration of a substituent on the original phenol (B47542) to an adjacent position. tus.ac.jprsc.org This allows for the synthesis of highly substituted benzofurans that are otherwise difficult to access. rsc.org

Other notable rearrangements include:

Benzopyran to Benzofuran: An unusual rearrangement from a benzopyran (coumarin) scaffold to a benzofuran has been reported during the synthesis of potential inhibitors for Alzheimer's disease. nih.gov

Chalcone (B49325) Rearrangement: 2-Hydroxychalcones can be rearranged and transformed to selectively synthesize 3-formylbenzofurans or 3-acylbenzofurans, depending on the reaction conditions. nih.gov

Cyclization and Ring-Closing Metathesis Strategies

Intramolecular cyclization and ring-closing metathesis (RCM) are cornerstone strategies for constructing the benzofuran ring system. RCM, in particular, has become a popular method for forming various unsaturated rings. wikipedia.org The synthesis of substituted benzofurans can be achieved from 1-allyl-2-allyloxybenzenes via a ruthenium-catalyzed isomerization of the allyl groups, followed by RCM. organic-chemistry.orgorganic-chemistry.org This strategy is versatile and tolerates a range of functional groups, including electron-withdrawing ones like nitro groups. organic-chemistry.org

The catalysts used for these transformations are typically robust, commercially available ruthenium complexes, such as the Grubbs first and second-generation catalysts or the Hoveyda-Grubbs II catalyst. researchgate.netrsc.org These reactions proceed through a metallacyclobutane intermediate, with the formation of volatile ethylene (B1197577) as a byproduct driving the reaction to completion. wikipedia.org

Besides RCM, other cyclization strategies are widely employed:

Palladium-catalyzed Oxidative Cyclization: o-Allylphenol derivatives can undergo oxidative cyclization using a Pd(II) catalyst to form the benzofuran ring. nih.gov

Radical Cyclization: Complex benzofuran derivatives can be constructed through cascade radical cyclization mechanisms, offering pathways to structures that are otherwise difficult to prepare.

| Strategy | Key Reagents/Catalysts | Substrate Type | Reference |

| Isomerization-RCM | Ruthenium Catalyst | 1-Allyl-2-allyloxybenzenes | organic-chemistry.orgorganic-chemistry.org |

| Olefin Cross-Metathesis–Intramolecular oxo-Michael | Hoveyda-Grubbs II, Chiral Phosphoric Acid | o-Allylphenols, Enones | rsc.org |

| General RCM | Grubbs I & II Generation Catalysts | Diene substrates | researchgate.net |

| Oxidative Annulation | Pd(II) Catalyst | o-Cinnamyl Phenols | nih.gov |

Comprehensive Computational Mechanistic Studies

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction pathways of benzofuran systems. DFT calculations allow researchers to map out potential energy surfaces, compare the feasibility of different mechanistic routes, and understand the origins of chemo- and regioselectivity.

Applications of DFT in studying benzofuran reactivity include:

Mechanism Clarification: DFT has been used to clarify the mechanisms of cycloaddition reactions, such as the [8+2] cycloadditions of dienylisobenzofurans, by comparing concerted and stepwise pathways. pku.edu.cn

Antioxidant Activity: The antioxidant mechanisms of benzofuran–stilbene (B7821643) hybrids have been extensively studied using DFT. dntb.gov.uarsc.org These calculations help determine the most likely pathway for radical scavenging, such as hydrogen atom transfer (HAT) or sequential proton loss–electron transfer (SPL–ET), by computing properties like bond dissociation energies (BDE). rsc.org

Structural and Electronic Properties: DFT is routinely used to optimize the geometry of benzofuran derivatives and analyze their electronic structure through methods like Natural Bond Orbital (NBO) analysis. researchgate.net This provides fundamental data on bond lengths, angles, charge distribution, and molecular orbitals, which are crucial for understanding reactivity. researchgate.net

Quantum chemical (QC) modeling provides deep insights into the transient species that govern a chemical reaction, namely transition states (TS) and intermediates. By calculating the geometries and energies of these species, chemists can determine activation barriers and thermodynamic stabilities, which ultimately control reaction kinetics and product distributions.

In the context of benzofuran chemistry, QC modeling has been applied to:

Identify Reaction Intermediates: In the study of the low-temperature oxidation of dibenzofuran, quantum chemical investigations identified various intermediates and transition states, such as the 1-dibenzofuranylperoxy radical, along the reaction pathway. nih.gov

Predict Regioselectivity: QC analysis has been used to predict the regioselectivity of acid-catalyzed cyclization reactions in benzofuran synthesis. wuxiapptec.com By modeling the stability of cationic intermediates formed during the reaction, researchers can predict which regioisomer will be the major product, sometimes correcting initial hypotheses based on simpler models. wuxiapptec.com

Understand Reaction Selectivity: Theoretical calculations of global and local reactivity descriptors, based on principles like Hard and Soft Acids and Bases (HSAB), have been used to understand the regioselectivity observed in the reduction of the benzofuran system. nih.govresearchgate.net Parameters such as local electrophilicity can pinpoint the atoms most susceptible to nucleophilic attack, explaining why a reaction occurs at a specific site. researchgate.net

Derivatization and Functionalization Strategies for 5 Bromo 7 Nitrobenzofuran

Post-Synthetic Modification of Bromo and Nitro Functionalities

The presence of both a bromine atom and a nitro group on the benzofuran (B130515) core allows for a range of selective and sequential chemical modifications. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the bromo substituent, enabling a variety of synthetic manipulations.

Metal-Catalyzed Arylation and Alkylation at Brominated Sites

The bromine atom at the C-5 position of 5-Bromo-7-nitrobenzofuran is a prime site for the formation of new carbon-carbon bonds through metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of aryl halides. While specific studies on this compound are not extensively documented, the reactivity of similar substrates, such as 2,3-dibromo-5-nitrobenzofuran, with organometallic reagents like triarylbismuths provides valuable insights. In such reactions, the more reactive bromine at the C-2 position undergoes selective arylation. This suggests that the C-5 bromine of this compound would readily participate in similar transformations.

The general mechanism for a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the arylated product and regenerate the palladium(0) catalyst.

Table 1: Plausible Palladium-Catalyzed Cross-Coupling Reactions at the C-5 Position of this compound

| Cross-Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base (e.g., K₂CO₃) | 5-Aryl-7-nitrobenzofuran |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 5-Aryl/Alkenyl-7-nitrobenzofuran |

| Heck Coupling | Alkene | Pd(OAc)₂, phosphine (B1218219) ligand, base | 5-Alkenyl-7-nitrobenzofuran |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, amine base | 5-Alkynyl-7-nitrobenzofuran |

Note: This table represents potential reactions based on the known reactivity of aryl bromides and is for illustrative purposes. Specific experimental data for this compound is not widely available.

In polyhalogenated benzofurans, the differential reactivity of the halogen atoms allows for selective functionalization. Generally, the order of reactivity for oxidative addition to palladium(0) is I > Br > Cl. When multiple bromine atoms are present at different positions on the benzofuran ring, their electronic and steric environments can lead to regioselective reactions. For instance, bromine atoms at the C-2 or C-3 positions of the furan (B31954) ring are often more reactive than those on the benzene (B151609) ring. While this compound has only one bromine atom, understanding these principles is crucial when considering the derivatization of more complex polyhalogenated nitrobenzofurans.

Selective Reduction of the Nitro Group to Amino Functionality

The nitro group at the C-7 position is a versatile functional handle that can be readily reduced to an amino group, a common moiety in pharmacologically active molecules. The resulting 5-bromo-7-aminobenzofuran is a valuable intermediate for further derivatization, such as through acylation, alkylation, or diazotization reactions.

A variety of reducing agents can be employed for the selective reduction of an aromatic nitro group in the presence of an aryl bromide. Catalytic hydrogenation is a common and efficient method.

Table 2: Common Reagents for the Selective Reduction of Aromatic Nitro Groups

| Reducing Agent / System | Typical Conditions | Notes |

| H₂, Pd/C | Methanol or Ethanol, room temperature | High efficiency and clean reaction. |

| SnCl₂·2H₂O | Ethanol, reflux | A classic method for nitro group reduction. |

| Fe, NH₄Cl | Ethanol/Water, reflux | A cost-effective and mild reducing system. |

| Na₂S₂O₄ | Water/DCM, biphasic system | Often used for sensitive substrates. |

Conversions of the Nitro Group to Other Nitrogen-Containing Moieties

Beyond reduction to an amine, the nitro group can be transformed into other nitrogen-containing functional groups, further expanding the synthetic utility of the this compound scaffold. For instance, partial reduction can yield nitroso or hydroxylamino derivatives. While specific examples for this substrate are scarce, general methodologies for aromatic nitro compounds can be applied. For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride can lead to the formation of the corresponding hydroxylamine.

Introduction of Diverse Chemical Entities

The functional handles on this compound serve as anchor points for the introduction of a wide array of chemical entities. Following the initial modifications described above, further synthetic transformations can be carried out to build more complex molecules. For example, the amino group of 5-bromo-7-aminobenzofuran can be converted into an azide (B81097) via the Sandmeyer reaction, which can then undergo "click" chemistry reactions, such as the Huisgen cycloaddition, to introduce triazole rings. The bromine atom can be displaced by various nucleophiles under specific conditions, or it can be used in lithiation-electrophile quench sequences to introduce a variety of substituents.

The combination of these derivatization and functionalization strategies allows for the systematic exploration of the chemical space around the this compound core, paving the way for the discovery of new compounds with tailored properties.

Formation of Amide, Carbamate (B1207046), and Urea (B33335) Derivatives

The introduction of amide, carbamate, and urea functionalities is a common strategy in drug discovery to modulate properties such as solubility, stability, and biological activity. For benzofuran derivatives, these functional groups are typically introduced via a carboxylic acid or an amine precursor.

One established route to these derivatives begins with the corresponding benzofuran-2-carboxylic acid. This acid can be converted to an acid chloride and subsequently reacted with various amines to form a wide range of amide derivatives. nih.govrsc.org Alternatively, the synthesis can proceed through a carbonyl azide intermediate. For instance, 5-bromobenzofuran-2-ethyl carboxylate can be converted into the corresponding hydrazide by treatment with hydrazine (B178648) hydrate. asianpubs.org Subsequent reaction with sodium nitrite (B80452) yields 5-bromobenzofuran-2-carbonyl azide. asianpubs.org This versatile intermediate can then react with:

Primary amines in anhydrous toluene (B28343) to form N-substituted ureas. asianpubs.org

Substituted phenols in toluene to yield aryl carbamates. asianpubs.org

Alcohols , such as ethanol, to produce simple alkyl carbamates. asianpubs.org

A similar strategy has been successfully applied to 5-nitrobenzofuran (B105749) precursors, reacting 5-nitrobenzofuran-2-carbonyl azide with substituted phenols to generate a library of aryl carbamate and urea derivatives. epa.govresearchgate.net The general synthetic pathways for these transformations are well-established in organic synthesis. nih.govnih.govnih.gov

Table 1: Synthesis of Amide, Carbamate, and Urea Derivatives from Substituted Benzofuran Carbonyl Azides

| Starting Material | Reagent | Functional Group Formed | Reference |

| 5-Bromobenzofuran-2-carbonyl azide | Primary Amines | Urea | asianpubs.org |

| 5-Bromobenzofuran-2-carbonyl azide | Substituted Phenols | Carbamate | asianpubs.org |

| 5-Nitrobenzofuran-2-carbonyl azide | Substituted Phenols | Carbamate/Urea | epa.govresearchgate.net |

Synthesis of Carboxylic Acid and Ester Derivatives

The benzofuran-2-carboxylic acid moiety is a key intermediate for many of the derivatization strategies discussed. Several synthetic routes exist for its preparation. A prominent method is the Perkin rearrangement of 3-halocoumarins. This reaction proceeds via a base-catalyzed ring fission of the coumarin (B35378), followed by an intramolecular nucleophilic attack to form the benzofuran ring. nih.gov This approach has been shown to be highly efficient, particularly with microwave assistance, significantly reducing reaction times. nih.gov

Another common strategy involves the cyclization of appropriately substituted salicylaldehydes. For example, reacting a substituted salicylaldehyde (B1680747) with a haloacetate can lead to the formation of the benzofuran-2-carboxylic acid skeleton. researchgate.net Subsequent esterification, a standard procedure in organic chemistry, can then be carried out to yield the desired ester derivatives. researchgate.net

Functionalization with Additional Heterocyclic Rings (e.g., Pyrazoles, Pyrimidines)

The incorporation of additional heterocyclic rings onto the this compound framework can lead to compounds with novel biological activities. The bromine atom at the 5-position is particularly amenable to transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, allowing for the introduction of a wide variety of substituents, including other heterocyclic rings.

While direct examples starting from this compound are specific, the general strategy of hybridizing benzofuran with other heterocycles like pyrazole (B372694) is well-documented. researchgate.net These syntheses often involve building the pyrazole ring from a hydrazone precursor attached to the benzofuran core. For instance, a benzofuran chalcone (B49325) can be reacted with a hydrazine derivative to form a pyrazoline, which can then be oxidized to the corresponding pyrazole. This creates a benzofuran-pyrazole hybrid molecule. rsc.org Such compounds have garnered interest for their potential as antimicrobial and anticancer agents. rsc.orgdoaj.org Similarly, the synthesis of pyrimidine-fused systems often involves the reaction of an amino-substituted precursor with a suitable 1,3-dicarbonyl compound or its equivalent. researchgate.net

Alkylation and Acylation Reactions at Various Positions

Alkylation and acylation reactions provide a means to introduce carbon-based substituents onto the benzofuran core. The reactivity of the benzofuran ring towards electrophilic substitution is influenced by the existing substituents. The electron-withdrawing nitro group at the 7-position deactivates the benzene portion of the molecule towards electrophilic attack. However, the furan ring remains susceptible to certain electrophilic reactions.

Friedel-Crafts acylation of 3-unsubstituted benzofurans is a known transformation. For instance, 2-butyl-5-nitrobenzofuran (B137315) can undergo acylation, typically at the 3-position. While specific studies on this compound are not detailed, the general principles of benzofuran reactivity suggest that acylation, if successful, would likely occur at the C3 position of the furan ring. Alkylation reactions, particularly on nitrogen atoms after reduction of the nitro group, are also a feasible functionalization strategy. nih.gov

Dearomatization Reactions for Novel Polycyclic Structures

Dearomatization reactions transform flat, aromatic systems into three-dimensional polycyclic structures, which are of great interest in medicinal chemistry and natural product synthesis. The benzofuran ring system can undergo dearomatization through various pathways, influenced by the nature of the substituents and the reacting species.

Nucleophile-Induced Dearomatization of Benzofurans

The presence of a strong electron-withdrawing group, such as a nitro group, on the benzene ring of benzofuran can render the system susceptible to nucleophilic attack, leading to dearomatization. Studies on 3-nitrobenzofurans have shown they have a high propensity for ring-opening via a retro-oxa-Michael reaction upon treatment with nucleophiles. researchgate.net This process involves the nucleophile attacking the electron-deficient ring, leading to the cleavage of the furan ring.

Palladium-catalyzed dearomative [3+2] cycloaddition of nitrobenzofurans has also been developed as a highly stereoselective method to construct tetrahydrofurobenzofuran cores. cas.cn This process alters the reactivity of the benzofuran from a nucleophile to an electrophile, facilitating the dearomative addition of a nucleophile. cas.cn Furthermore, an organocatalyzed one-step Michael addition has been utilized for the enantioselective dearomatization of 2-nitrobenzofurans. rsc.org These examples highlight that the nitro group is key to enabling nucleophile-induced dearomatization pathways.

Electrophile-Induced Dearomatization Pathways

Electrophile-induced dearomatization of benzofurans typically involves the attack of an electrophile on the electron-rich furan ring, leading to a dearomatized intermediate that can be trapped or can rearrange. This strategy is a straightforward route to functionalized 2,3-dihydrobenzofurans. acs.org

One such pathway is a dearomatizing fluoroaroylation, where an aroyl fluoride (B91410) acts as a bifunctional reagent. acs.org This reaction proceeds via a cooperative photoredox and N-heterocyclic carbene (NHC) catalysis, leading to 3-aroyl-2-fluoro-2,3-dihydrobenzofurans. acs.org Another example is the copper(I)-catalyzed electrophilic thiocyanation/spirocyclization of benzofurans, which yields benzannulated spiroketals. rsc.org In this case, an electrophilic thiocyanating reagent, activated by the Lewis acid, initiates the dearomatization cascade. rsc.org These methods demonstrate the utility of electrophile-induced pathways in generating novel and complex polycyclic structures from benzofuran precursors.

Scaffold Diversification in Target-Oriented Synthesis

The strategic derivatization and functionalization of privileged heterocyclic scaffolds are central to the discovery of novel bioactive molecules. Among these, the benzofuran framework is a prominent structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities. The compound this compound, in particular, has emerged as a versatile and highly valuable building block in target-oriented synthesis. Its unique substitution pattern, featuring both an electron-withdrawing nitro group and a synthetically tractable bromine atom, allows for a range of chemical manipulations, making it an ideal starting point for the generation of diverse and complex molecular architectures.

Utilization of this compound as a Versatile Synthetic Building Block

The synthetic utility of this compound is primarily derived from the distinct reactivity of its two key functional groups. The bromine atom at the 5-position serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. Concurrently, the nitro group at the 7-position can be readily transformed into other functional groups, most notably an amino group, which can then be further derivatized to introduce a wide range of substituents and build complex heterocyclic systems.